molecular formula C11H11N5O2S2 B2705597 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-47-0

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2705597
CAS RN: 898462-47-0
M. Wt: 309.36
InChI Key: RWFDWOGRBFVSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-amino-1,3,4-oxadiazole derivatives have been synthesized through the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Further acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Screening : A study by Abu-Melha (2021) reported the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the chemical structure . These compounds demonstrated potent cytotoxic results against breast cancer cell lines, offering promising applications in anticancer research (Abu-Melha, 2021).

Glutaminase Inhibition

  • Glutaminase Inhibitors : Shukla et al. (2012) discussed the design and synthesis of BPTES analogs, which includes a structure akin to 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase. This research is vital for understanding therapeutic potentials in cancer treatment (Shukla et al., 2012).

Antibacterial and Antiviral Applications

  • Antibacterial and Antiviral Activities : Tang et al. (2019) synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar in structure to the compound . These compounds showed significant antiviral and antibacterial activities, indicating their potential as molecular templates for designing new antiviral and antibacterial agents (Tang et al., 2019).

  • Synthesis as Antibacterial Agents : Research by Ramalingam et al. (2019) on derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, similar to the compound in focus, indicated significant antibacterial activity, highlighting their potential in antibacterial drug development (Ramalingam et al., 2019).

Diuretic Agents

  • Diuretic Activity : A study by Jain and Mishra (2004) on 2-(substituted acetamido)-5-aryl-1,3,4-thiadiazoles, related to the chemical , showed diuretic activity comparable to standard drugs. This suggests possible applications in the treatment of conditions requiring diuresis (Jain & Mishra, 2004).

properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFDWOGRBFVSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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